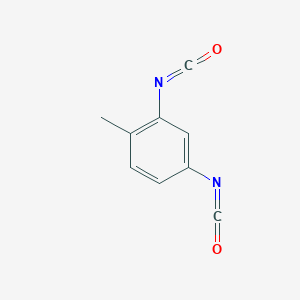

![molecular formula C7H2ClF3N2S B125375 4-氯-2-(三氟甲基)噻吩并[3,2-d]嘧啶 CAS No. 147972-27-8](/img/structure/B125375.png)

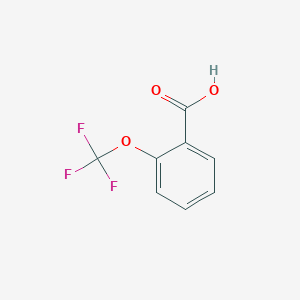

4-氯-2-(三氟甲基)噻吩并[3,2-d]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

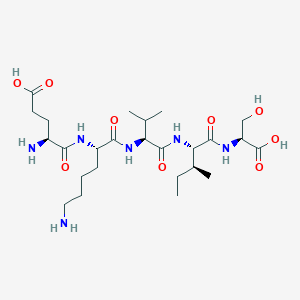

4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine is a chemical compound that serves as a key pharmacophore and intermediate in the synthesis of various thieno[3,2-d]pyrimidine derivatives. These derivatives have been explored for their potential applications in medicinal chemistry due to their diverse biological activities .

Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidine derivatives has been achieved through various methods. A one-step synthesis involving a catalytic four-component reaction has been reported, which is characterized by step economy and easy purification . Another method includes the AlCl3-induced arylation of the thienopyrimidine ring, providing a direct and efficient route to 4-substituted thieno[2,3-d]pyrimidines . Additionally, nucleophilic substitution reactions have been employed to introduce various functional groups into the thieno[2,3-d]pyrimidine core .

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidine derivatives has been elucidated using single-crystal X-ray diffraction. These studies have revealed that the molecules often assume a nearly planar conformation, which can be important for their biological activity .

Chemical Reactions Analysis

Thieno[3,2-d]pyrimidine derivatives have been synthesized through reactions involving cyclization, chlorination, and nucleophilic substitution. The introduction of various substituents such as aryl, alkylamino, and thiadiazole groups has been achieved through these reactions, demonstrating the versatility of the thieno[3,2-d]pyrimidine scaffold .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidine derivatives are influenced by the substituents attached to the core structure. For instance, the introduction of electron-donating or withdrawing groups can significantly alter the optical properties of these compounds, as observed in a series of 2,4,6-tri(5-aryl-2-thienyl)pyrimidines . The crystal packing, hydrogen bonding, and π-π stacking interactions also contribute to the stability and solid-state properties of these molecules .

科学研究应用

合成和改性:该化合物已被用作合成各种衍生物的起点。例如,它参与反应形成具有强碱性侧链的噻吩基和噻唑基嘧啶,这些侧链已被研究其作为博莱霉素放大剂的活性 (Brown, Cowden, & Strekowski, 1982)。此外,它已用于合成含 1,3,4-噻二唑的氟化噻吩并[2,3-d]嘧啶衍生物,并通过各种分析方法证实 (Hu, 2014)。

生物活性:一些 4-氯-2-(三氟甲基)噻吩并[3,2-d]嘧啶的衍生物已被研究其潜在的放射防护和抗肿瘤活性。多种新型噻吩并[2,3-d]嘧啶衍生物在这些领域显示出有希望的结果 (Alqasoumi 等人,2009 年)。

化学结构分析:已对 4-氯-2-(三氟甲基)噻吩并[3,2-d]嘧啶衍生物的晶体结构进行了研究。例如,研究了 4-[5-(2-溴苯基)-1,3,4-噻二唑-2-基硫基]-2-(三氟甲基)噻吩并[2,3-d]嘧啶的合成和晶体结构,提供了对这些分子的构象和性质的见解 (Yang 等人,2014 年)。

在抗癌和抗菌研究中的应用:某些噻吩并[3,2-d]嘧啶衍生物已被合成并测试其抗菌和抗炎特性,显示出对真菌、细菌和炎症的显着活性 (Tolba 等人,2018 年)。此外,卤代噻吩并[3,2-d]嘧啶已显示出对各种癌细胞系的抗增殖活性 (Temburnikar 等人,2014 年)。

新型化合物开发:该化合物还用于合成新的杂芳氮配体,有助于开发具有潜在应用于各个领域的新型四环稠合嘧啶-噻吩化合物 (Blanco, Quintela, & Peinador, 2006)。

作用机制

Target of Action

Similar compounds with trifluoromethylpyridine (tfmp) structures have been used in the agrochemical and pharmaceutical industries . They are often used for the protection of crops from pests .

Mode of Action

The biological activities of tfmp derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Result of Action

Similar compounds with tfmp structures have shown significant biological activities in the agrochemical and pharmaceutical industries .

属性

IUPAC Name |

4-chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF3N2S/c8-5-4-3(1-2-14-4)12-6(13-5)7(9,10)11/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUEIVUWZCAKOPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N=C(N=C2Cl)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF3N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80627512 |

Source

|

| Record name | 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine | |

CAS RN |

147972-27-8 |

Source

|

| Record name | 4-Chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80627512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-2-(trifluoromethyl)thieno[3,2-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

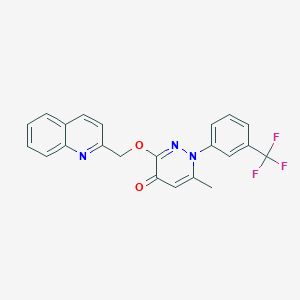

![Bis[(2-chlorophenyl)sulfanyl]methylidenecyanamide](/img/structure/B125295.png)

![Methyl 1,5-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B125297.png)

![2-[4-(3-Methoxy-3-oxopropyl)phenyl]acetic acid](/img/structure/B125331.png)